![molecular formula C42H30O2P2 B14774002 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is a complex organic compound with the molecular formula C42H30O2P2 and a molecular weight of 628.63 g/mol . This compound is known for its unique structure, which includes three benzene rings fused to a dioxocine ring, and two diphenylphosphino groups attached at the 1 and 14 positions . It is primarily used as a ligand in various catalytic processes, particularly in the field of organometallic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine typically involves the reaction of tribenzo[b,e,g][1,4]dioxocine with diphenylphosphine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
科学研究应用
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine has several scientific research applications:
作用机制
The mechanism of action of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine involves its ability to form stable complexes with metal ions . These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy . The molecular targets include metal ions such as palladium, platinum, and rhodium . The pathways involved include coordination to the metal center and subsequent activation of substrates .
相似化合物的比较
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another phosphine ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane: A commonly used ligand in organometallic chemistry.
1,3-Bis(diphenylphosphino)propane: Known for its use in various catalytic processes.
Uniqueness
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is unique due to its larger and more complex structure, which provides greater stability and versatility in forming metal complexes . This makes it particularly useful in catalytic processes that require robust and stable ligands .
属性
分子式 |
C42H30O2P2 |
|---|---|
分子量 |
628.6 g/mol |
IUPAC 名称 |
(20-diphenylphosphanyl-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(16),2(7),3,5,9,11,13,17,19-nonaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H30O2P2/c1-5-17-31(18-6-1)45(32-19-7-2-8-20-32)39-29-15-27-37-41(39)42-38(44-36-26-14-13-25-35(36)43-37)28-16-30-40(42)46(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H |
InChI 键 |
DTJJMKFHBFTIDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC8=CC=CC=C8O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


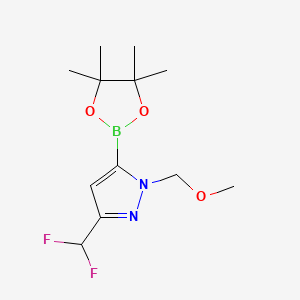
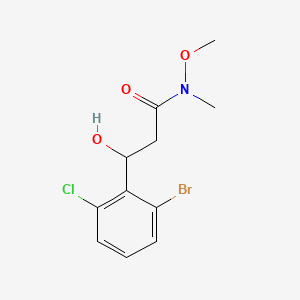
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
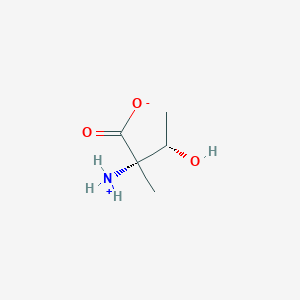
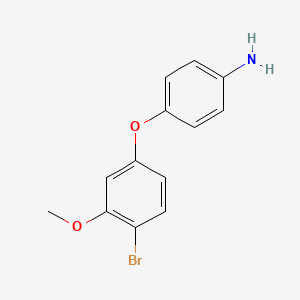

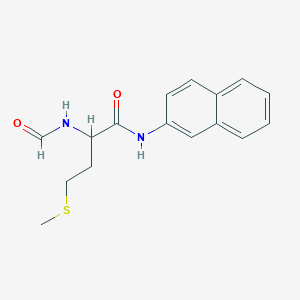
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)


